Stereochemical Identity: (S,S)-Diastereomer vs. (S)-Single-Chiral-Center Variant – Dual vs. Single Defined Chiral Centers
The target compound is available as two distinct stereochemical entities: CAS 1354024-25-1 with a single defined chiral center at the alanine α-carbon (S-configuration, pyrrolidine center as mixture or unspecified), and CAS 1401666-60-1 with two defined chiral centers [(S)-alanine and (S)-pyrrolidine], confirmed by canonical SMILES C[C@H](N)C(=O)N(C)[C@H]1CCN(C)C1 . The (S,S)-diastereomer is explicitly cataloged with a specific optical rotation and diastereomeric purity distinguishable by chiral HPLC, whereas the single-chiral-center variant may contain pyrrolidine epimer mixtures . In the context of the WO2019170115 patent, MAO-B inhibitory activity is contingent on the absolute configuration at both the α-carbon and the pyrrolidine attachment point, with the (S,S)-configuration predicted to be the eutomer [1].
| Evidence Dimension | Number of defined chiral centers and configurational identity |
|---|---|
| Target Compound Data | 2 defined chiral centers: (2S)-alanine + (3S)-pyrrolidine (CAS 1401666-60-1); SMILES: C[C@H](N)C(=O)N(C)[C@H]1CCN(C)C1 |
| Comparator Or Baseline | CAS 1354024-25-1: 1 defined chiral center (2S-alanine only, pyrrolidine unspecified); SMILES: C[C@H](N)C(=O)N(C)C1CCN(C)C1 |
| Quantified Difference | One additional stereochemically defined center at pyrrolidine C3; validated by chiral HPLC retention time differentiation between diastereomers |
| Conditions | Structural identity confirmed by IUPAC nomenclature: (2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide vs. (2S)-2-amino-N-methyl-N-(1-methylpyrrolidin-3-yl)propanamide |
Why This Matters
For structure-activity relationship (SAR) studies targeting MAO-B or other chiral-recognizing biological targets, the defined (S,S)-diastereomer eliminates confounding epimeric mixtures, ensuring reproducible target engagement data; procurement of the correct CAS number is essential to avoid purchasing an undefined stereochemical mixture.
- [1] Jin C, Chen K, Zhang Y (Sunshine Lake Pharma Co., Ltd.). Pyrrolidineamide derivatives and uses thereof. WO2019170115, 2019. Claims stereochemically defined pyrrolidineamide derivatives as MAO-B inhibitors; biological test results demonstrate stereochemistry-dependent MAO-B inhibitory effect. View Source
